Antileukinate

Description

Properties

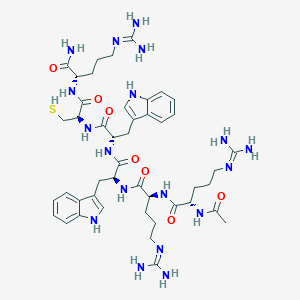

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRBFNYUBYTVIQ-NGTAMTFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H66N18O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1003.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Antileukotrienes: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the mechanism of action of antileukotriene agents, a critical class of therapeutics in the management of inflammatory conditions, primarily asthma and allergic rhinitis. The guide will also address the distinct mechanism of the peptide "Antileukinate," a chemokine receptor antagonist.

Introduction to the Leukotriene Pathway and its Antagonists

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid. Their synthesis and activity are central to the pathophysiology of numerous inflammatory diseases. The overproduction of leukotrienes can lead to bronchoconstriction, increased vascular permeability, edema, and the recruitment of inflammatory cells such as eosinophils and neutrophils.[1][2]

Antileukotriene agents counteract these effects through two primary mechanisms of action[3]:

-

Inhibition of Leukotriene Synthesis: These agents block the key enzyme responsible for producing leukotrienes.

-

Antagonism of Leukotriene Receptors: These agents prevent leukotrienes from binding to their target receptors on various cells.

A separate but related anti-inflammatory strategy involves the inhibition of chemokine receptors, which is the mechanism of the peptide known as Antileukinate.[1][4][5]

Inhibition of Leukotriene Synthesis: 5-Lipoxygenase (5-LOX) Inhibitors

The primary target for inhibiting leukotriene synthesis is the 5-lipoxygenase (5-LOX) enzyme. This enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes.[2]

Mechanism of Action

5-LOX inhibitors, such as zileuton , directly interfere with the function of the 5-lipoxygenase enzyme.[6] Zileuton is an iron-ligand type inhibitor that chelates the non-heme iron atom within the active site of 5-LOX, a critical cofactor for its catalytic activity.[7] By binding to this iron, zileuton prevents the enzyme from converting arachidonic acid into leukotriene A4 (LTA4), the precursor to all other leukotrienes.[5] This effectively halts the production of both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[8]

The overall workflow of 5-LOX inhibition is depicted below.

References

- 1. Antileukinate, a hexapeptide inhibitor of CXC-chemokine receptor, suppresses bleomycin-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation and extension of the two-site, two-step model for binding and activation of the chemokine receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Treatment with antileukinate, a CXCR2 chemokine receptor antagonist, protects mice against acute pancreatitis and associated lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

Early in vitro studies of Antileukinate

An In-Depth Technical Guide to Early In Vitro Studies of Antileukinate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antileukinate is a synthetic hexapeptide (Ac-RRWWCR-NH2) identified as a potent antagonist of the CXC-chemokine receptors 1 and 2 (CXCR1/2).[1][2][3][4] These receptors, activated by chemokines such as Interleukin-8 (IL-8 or CXCL8), are pivotal in mediating inflammatory responses, particularly the chemotaxis and activation of neutrophils.[1] Furthermore, the CXCL8-CXCR1/2 axis is implicated in tumor proliferation and angiogenesis.[1][3] Early in vitro research has focused on quantifying Antileukinate's ability to inhibit receptor binding, block downstream cell signaling, and suppress the growth of cancer cell lines that rely on this pathway for autocrine growth stimulation. This document provides a comprehensive overview of the core findings, experimental methodologies, and relevant signaling pathways from these foundational studies.

Mechanism of Action

Antileukinate functions as a competitive inhibitor at the CXCR1/2 receptors. By binding to these receptors, it blocks the interaction of endogenous ligands like CXCL8 (IL-8) and MGSA/GROα.[1][3] This blockade prevents the conformational change in the G-protein coupled receptors, thereby inhibiting the dissociation of the G-protein subunits and the activation of downstream signal transduction cascades.[1] Key pathways inhibited include those mediated by Phospholipase C (PLC), PI3K, and Phospholipase D (PLD), which are crucial for cellular functions such as chemotaxis, enzyme release, calcium influx, and respiratory burst in immune cells like neutrophils.[1]

Quantitative Data Summary: In Vitro Efficacy

The inhibitory activity of Antileukinate has been quantified across several key cellular processes. The following tables summarize the effective concentrations from early studies.

Table 1: Receptor Binding Inhibition

| Assay Description | Target Cell Type | Ligand Inhibited | IC50 | Reference |

|---|

| Binding Inhibition | Human Eosinophils | Human Eotaxin | 8.2 µM |[2] |

Table 2: Cell Growth Inhibition

| Cell Line | Cancer Type | Autocrine Growth Factor | ED50 | Reference |

|---|---|---|---|---|

| Hs 294T | Melanoma | MGSA/GROα | 18 µM | [3] |

| RPMI-7951 | Melanoma | MGSA/GROα | 31 µM | [3] |

| Hep G2 | Liver Cancer | Not Applicable | No effect |[3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following are representative protocols for assays used in the early evaluation of Antileukinate.

Protocol: Chemokine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the IC50 of Antileukinate.

-

Cell Preparation : Human melanoma cells (e.g., Hs 294T) known to express CXCR2 are cultured to 80-90% confluency, harvested, and washed with a binding buffer.

-

Assay Setup : In a 96-well plate, add 50 µL of cell suspension to each well.

-

Competitive Inhibition : Add 25 µL of varying concentrations of Antileukinate (e.g., from 0.1 µM to 100 µM) to the wells. For the control (total binding), add 25 µL of buffer.

-

Radioligand Addition : Add 25 µL of a radiolabeled chemokine, such as [¹²⁵I]-MGSA/GROα, at a concentration near its Kd value.

-

Incubation : Incubate the plate for 60-90 minutes at 4°C with gentle agitation to reach binding equilibrium.

-

Washing : Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter plate, followed by three rapid washes with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification : Allow filters to dry, and measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of Antileukinate concentration. Use non-linear regression to calculate the IC50 value.

Protocol: Eosinophil Chemotaxis Assay

This protocol outlines a method to assess the functional inhibition of cell migration.

-

Eosinophil Isolation : Isolate eosinophils from human peripheral blood using standard density gradient centrifugation techniques. Resuspend cells in an appropriate assay medium.

-

Pre-incubation : Incubate the isolated eosinophils with various concentrations of Antileukinate (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control for 2 hours.[2]

-

Chemotaxis Chamber Setup : Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5-8 µm pore size).

-

Chemoattractant Addition : Add a chemoattractant, such as human eotaxin, to the lower wells of the chamber.

-

Cell Addition : Add the pre-incubated eosinophils to the upper wells (on top of the membrane).

-

Incubation : Incubate the chamber at 37°C in a 5% CO₂ environment for 1-2 hours to allow cell migration.

-

Cell Staining and Counting : After incubation, remove the membrane, fix it, and stain the cells that have migrated to the lower side.

-

Quantification : Count the number of migrated cells in several high-power fields for each condition using a microscope.

-

Data Analysis : Express the results as a percentage of the migration observed in the vehicle control and determine the significance of suppression.[2]

Protocol: Melanoma Cell Growth Inhibition Assay

This protocol details the assessment of Antileukinate's cytostatic effects on cancer cells.[3]

-

Cell Seeding : Seed melanoma cells (e.g., Hs 294T, RPMI-7951) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[3]

-

Treatment Application : Replace the culture medium with fresh medium containing various concentrations of Antileukinate (e.g., 10 µM to 100 µM) or a vehicle control.[3]

-

Long-Term Incubation : Culture the cells for 72 hours. To maintain the effective concentration of the peptide, replace the culture medium containing the respective Antileukinate concentration every 24 hours.[3]

-

Viability Assessment : After 72 hours, quantify the number of viable cells. This can be done by:

-

Direct Cell Counting : Detach cells with trypsin and count them using a hemocytometer with Trypan Blue exclusion to differentiate live/dead cells.[3]

-

Metabolic Assay : Use an MTT or WST-1 assay, which measures the metabolic activity of viable cells.

-

-

Data Analysis : Calculate the cell growth as a percentage relative to the vehicle-treated control. Plot the percentage of growth against the logarithm of Antileukinate concentration and use non-linear regression to determine the ED50 (the concentration that causes 50% inhibition of growth).[3]

Visualizations: Pathways and Workflows

CXCR1/2 Signaling Pathway and Point of Inhibition

The diagram below illustrates the signal transduction cascade initiated by chemokine binding to CXCR1/2 and the inhibitory action of Antileukinate. Activation of G-proteins leads to downstream effectors like PLC and PI3K, which are critical for cell migration and activation.[1]

References

- 1. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. Antileukinate, a hexapeptide inhibitor of CXC-chemokine receptor, suppresses bleomycin-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Challenge of "Antileukinate"

An initial investigation into the molecular structure, properties, and biological activities of a compound termed "antileukinate" reveals a significant challenge: the term "antileukinate" does not correspond to any recognized molecule in the public scientific domain. Comprehensive searches of chemical and biological databases, as well as the broader scientific literature, have yielded no specific compound with this name.

This suggests that "antileukinate" may be a proprietary or internal designation not yet disclosed publicly, a hypothetical construct, or a possible misnomer for an existing therapeutic agent with anti-leukemic or anti-inflammatory properties. Without a definitive chemical structure or established scientific record, a detailed technical guide as requested cannot be constructed.

However, to provide a framework for the type of information that would be included in such a guide for a real therapeutic agent, this document will use several well-characterized drugs with mechanisms relevant to leukemia and inflammation as illustrative examples. These examples will demonstrate how the molecular structure, physicochemical properties, mechanism of action, and experimental data for a drug are typically presented.

The following sections will therefore not describe "antileukinate," but will instead provide a template for a technical whitepaper on a hypothetical anti-leukemic or anti-inflammatory compound, drawing on publicly available data for existing drugs to illustrate the expected content and format.

Section 1: Molecular Structure and Physicochemical Properties

A complete technical guide would begin with the definitive chemical structure and a summary of the key physicochemical properties of the molecule. This information is fundamental to understanding the compound's behavior both in vitro and in vivo.

1.1. Chemical Structure

The precise two-dimensional and, where available, three-dimensional structure of the molecule would be presented here. This includes the IUPAC name, CAS number, and molecular formula. For instance, a known tyrosine kinase inhibitor used in leukemia treatment is Imatinib .

-

IUPAC Name: 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide[1]

-

CAS Number: 152459-95-5[1]

-

Molecular Formula: C₂₉H₃₁N₇O[1]

1.2. Physicochemical Properties

A table summarizing the key physicochemical properties provides a quick reference for researchers. These properties influence a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value (for Imatinib) | Data Source |

| Molecular Weight | 493.6 g/mol | PubChem |

| LogP | 5.3 | PubChem |

| pKa | 8.1 (most basic) | PubChem |

| Solubility | Soluble in DMSO | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 7 | PubChem |

Section 2: Mechanism of Action and Signaling Pathways

Understanding how a molecule exerts its therapeutic effect is crucial for drug development and clinical application. This section would detail the mechanism of action and the specific signaling pathways that are modulated.

For a hypothetical "antileukinate" that targets a specific kinase, the mechanism would be described in detail. For example, Gilteritinib is an inhibitor of FLT3 and AXL tyrosine kinases.

2.1. Pharmacodynamics

Gilteritinib is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) and AXL receptors, with IC50 values of 0.29 nM and 0.73 nM, respectively.[2] By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and activation, thereby inhibiting downstream signaling pathways that are critical for the proliferation and survival of leukemic cells.[2]

2.2. Signaling Pathway Diagram

A diagram illustrating the affected signaling pathway is essential for clarity. The following is a conceptual representation of a kinase inhibitor's action on a generic signaling pathway, created using the DOT language.

Section 3: Experimental Protocols

Detailed methodologies are critical for the reproducibility of scientific findings. This section would outline the key experimental protocols used to characterize the compound.

3.1. In Vitro Kinase Assay

To determine the inhibitory activity of a compound against a specific kinase, a biochemical assay is typically performed.

-

Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.

-

Materials: Recombinant human kinase, ATP, substrate peptide, test compound, assay buffer, detection reagent.

-

Procedure:

-

A solution of the kinase and substrate peptide is prepared in the assay buffer.

-

The test compound is serially diluted and added to the kinase solution.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence).

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

-

3.2. Cell-Based Proliferation Assay

To assess the effect of the compound on cancer cell growth, a cell-based proliferation assay is conducted.

-

Objective: To determine the half-maximal effective concentration (EC50) of the test compound on the proliferation of a cancer cell line.

-

Materials: Cancer cell line (e.g., a leukemia cell line), cell culture medium, test compound, proliferation reagent (e.g., MTT, resazurin).

-

Procedure:

-

Cells are seeded in a multi-well plate and allowed to adhere overnight.

-

The test compound is serially diluted and added to the cells.

-

The cells are incubated with the compound for a specified period (e.g., 72 hours).

-

A proliferation reagent is added to the wells, and the signal (e.g., absorbance, fluorescence) is measured.

-

The EC50 value is calculated from the dose-response curve.

-

3.3. Experimental Workflow Diagram

A visual representation of the experimental workflow can aid in understanding the sequence of steps.

Conclusion

While the term "antileukinate" does not correspond to a known molecule, this guide provides a template for the comprehensive technical information required for the scientific community to evaluate a novel therapeutic agent. A complete whitepaper would include detailed data on ADME properties, toxicology studies, and clinical trial results. Should "antileukinate" be a proprietary name for a compound that is later disclosed, a similar in-depth guide can be produced with the specific data for that molecule. Researchers and drug development professionals are encouraged to refer to established scientific databases for information on known therapeutic agents.

References

Unlocking the Therapeutic Potential of Antileukotrienes as Anti-Inflammatory Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotrienes are potent lipid mediators that play a crucial role in the pathophysiology of a wide range of inflammatory diseases. By orchestrating the recruitment and activation of inflammatory cells, increasing vascular permeability, and promoting smooth muscle contraction, they are key drivers of the inflammatory cascade. Antileukotriene agents, which either inhibit the synthesis of leukotrienes or block their receptors, have emerged as a significant therapeutic class for the management of chronic inflammatory conditions, most notably asthma and allergic rhinitis. This technical guide provides an in-depth exploration of the scientific foundation for the use of antileukotrienes as anti-inflammatory agents. It delves into their mechanisms of action, the signaling pathways they modulate, quantitative efficacy data from preclinical and clinical studies, and detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of anti-inflammatory therapeutics.

Introduction to Leukotrienes and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key feature of the inflammatory response is the production of a variety of chemical mediators that regulate the process. Among these, the leukotrienes (LTs) are a family of eicosanoid inflammatory mediators produced in leukocytes through the action of the enzyme arachidonate 5-lipoxygenase (5-LO).[1]

The leukotriene family is broadly divided into two classes:

-

Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils, LTB4 plays a critical role in the recruitment of these inflammatory cells to the site of inflammation.[2] It also promotes the production of inflammatory cytokines by various immune cells.[1]

-

Cysteinyl Leukotrienes (CysLTs): This group includes LTC4, LTD4, and LTE4. They are powerful bronchoconstrictors, increase vascular permeability leading to edema, and stimulate mucus secretion.[3][4] These effects are mediated through their interaction with cysteinyl leukotriene receptors (CysLT1 and CysLT2).[1][5]

Given their profound pro-inflammatory activities, targeting the leukotriene pathway presents a rational and effective strategy for the treatment of inflammatory diseases.

Mechanism of Action of Antileukotriene Agents

Antileukotriene drugs exert their anti-inflammatory effects through two primary mechanisms: inhibition of leukotriene synthesis and blockade of leukotriene receptors.[6]

Inhibition of Leukotriene Synthesis: 5-Lipoxygenase (5-LO) Inhibitors

This class of drugs targets the enzyme 5-lipoxygenase, which is essential for the initial step in the biosynthesis of all leukotrienes from arachidonic acid.[7] By inhibiting 5-LO, these agents prevent the production of both LTB4 and the CysLTs.[8][9]

-

Zileuton: The primary example of a 5-LO inhibitor, zileuton effectively reduces the formation of LTB4, LTC4, LTD4, and LTE4.[8][10] This broad inhibition of leukotriene synthesis contributes to its anti-inflammatory and bronchodilatory effects.[9][11]

Leukotriene Receptor Antagonism: CysLT1 Receptor Antagonists

These agents, often referred to as "leukasts," competitively and selectively block the action of cysteinyl leukotrienes (LTD4, and to a lesser extent LTC4 and LTE4) at the CysLT1 receptor.[12][13] This antagonism prevents the downstream signaling that leads to bronchoconstriction, airway edema, and mucus production.[5][14]

-

Montelukast: A potent and selective CysLT1 receptor antagonist.[15] It has demonstrated efficacy in improving asthma symptoms and reducing markers of inflammation.[12]

-

Zafirlukast: Another orally active and selective CysLT1 receptor antagonist that has been shown to reduce asthma symptoms and inhibit bronchospasm in clinical trials.[16][17]

Signaling Pathways

The anti-inflammatory effects of antileukotrienes are a direct consequence of their modulation of specific signaling pathways.

The Arachidonic Acid Cascade and Leukotriene Synthesis

The synthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane by phospholipase A2. The enzyme 5-lipoxygenase, in conjunction with its activating protein (FLAP), then converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. LTC4 is then converted to LTD4 and subsequently to LTE4. 5-LO inhibitors like zileuton act at the beginning of this cascade, preventing the formation of all subsequent leukotrienes.

References

- 1. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 2. Zafirlukast ameliorates Docetaxel-induced activation of NOD-like receptor protein 3 (NLRP3) inflammasome, mediated by sirtuin1 (SIRT1) in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A pilot study of zafirlukast as an anti-inflammatory agent in the treatment of adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Zileuton and Celecoxib on Urinary LTE4 and PGE-M Levels in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thorax.bmj.com [thorax.bmj.com]

- 11. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsjournals.org [atsjournals.org]

- 14. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antileukemic Activity of Antileukinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of Antileukinate, a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway for the treatment of various leukemias. We present a summary of its in vitro activity, detailed experimental protocols for its characterization, and a discussion of its mechanism of action. This document is intended to serve as a resource for researchers in the fields of oncology, hematology, and drug development who are interested in the preclinical assessment of targeted cancer therapies.

Introduction

Leukemia remains a significant therapeutic challenge, with a clear need for novel, targeted agents that can overcome resistance and improve patient outcomes. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in various forms of leukemia and plays a crucial role in cell proliferation, survival, and drug resistance. Antileukinate is a potent and selective, orally bioavailable small molecule inhibitor of the PI3K/Akt pathway. This guide details the preclinical studies characterizing its antileukemic activity.

In Vitro Antileukemic Activity of Antileukinate

Antileukinate has demonstrated potent cytotoxic and pro-apoptotic activity across a panel of human leukemia cell lines. The following tables summarize the quantitative data from these in vitro studies.

Table 1: Cytotoxicity of Antileukinate in Human Leukemia Cell Lines

| Cell Line | Leukemia Subtype | IC50 (nM) after 72h Treatment |

| MV4-11 | Acute Myeloid Leukemia (AML) | 15.2 ± 2.1 |

| K562 | Chronic Myeloid Leukemia (CML) | 45.8 ± 5.6 |

| REH | Acute Lymphoblastic Leukemia (ALL) | 22.5 ± 3.4 |

| U937 | Histiocytic Lymphoma | 30.1 ± 4.2 |

| Primary AML Patient Sample #1 | Acute Myeloid Leukemia (AML) | 25.7 ± 3.9 |

| Primary AML Patient Sample #2 | Acute Myeloid Leukemia (AML) | 38.4 ± 6.1 |

Table 2: Induction of Apoptosis by Antileukinate in MV4-11 Cells

| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| Vehicle Control | - | 5.2 ± 1.1 |

| Antileukinate | 10 | 25.8 ± 3.7 |

| Antileukinate | 20 | 58.3 ± 6.2 |

| Antileukinate | 50 | 85.1 ± 7.9 |

Table 3: Cell Cycle Analysis of MV4-11 Cells Treated with Antileukinate

| Treatment | Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | - | 45.2 ± 3.1 | 35.8 ± 2.9 | 19.0 ± 2.5 |

| Antileukinate | 20 | 68.9 ± 4.5 | 15.1 ± 2.1 | 16.0 ± 2.3 |

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Antileukinate exerts its antileukemic effects by targeting key components of the PI3K/Akt signaling pathway. This inhibition leads to downstream effects on cell survival and proliferation.

Antileukinate: A Comprehensive Technical Guide on its Modulation of Leukocyte Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antileukinate is an investigational small molecule inhibitor designed to modulate inflammatory responses by targeting key signaling pathways within leukocytes. This document provides an in-depth technical overview of the mechanism of action of Antileukinate, focusing on its effects on critical intracellular signaling cascades. The information presented herein is intended to support further research and development of Antileukinate as a potential therapeutic agent for inflammatory disorders. This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of the affected signaling pathways to facilitate a comprehensive understanding of its cellular effects.

Quantitative Analysis of Antileukinate Activity

The inhibitory effects of Antileukinate were quantified across several key leukocyte signaling pathways. The following tables summarize the dose-dependent inhibitory concentrations (IC50) and the effects on downstream gene expression.

Table 1: Inhibitory Concentration (IC50) of Antileukinate on Key Signaling Molecules

| Target Pathway | Phosphorylated Target | Cell Type | IC50 (nM) |

| MAPK Pathway | p38 | Human Monocytes | 75 |

| ERK1/2 | Human Monocytes | 150 | |

| JNK | Human Monocytes | 120 | |

| NF-κB Pathway | IκBα | Human Macrophages | 90 |

| JAK/STAT Pathway | STAT3 | Human T-cells | 200 |

Table 2: Effect of Antileukinate on Pro-inflammatory Cytokine mRNA Expression

| Gene | Treatment (100 nM Antileukinate) | Fold Change vs. Control | p-value |

| TNF-α | LPS-stimulated Macrophages | -3.5 | < 0.01 |

| IL-6 | LPS-stimulated Macrophages | -4.2 | < 0.01 |

| IL-1β | LPS-stimulated Macrophages | -3.8 | < 0.01 |

Core Signaling Pathways Modulated by Antileukinate

Antileukinate exerts its anti-inflammatory effects by targeting upstream kinases in the MAPK and NF-κB signaling pathways. The following diagrams illustrate the points of intervention.

Caption: Antileukinate inhibits TAK1, a key upstream kinase in the MAPK pathway.

Caption: Antileukinate prevents NF-κB activation by inhibiting the IKK complex.

Detailed Experimental Protocols

The following protocols provide a framework for replicating the key experiments used to characterize the activity of Antileukinate.

Western Blot for Phosphorylated p38 MAPK

This protocol details the detection of phosphorylated p38 MAPK in human monocytes treated with Antileukinate.

-

Cell Culture and Treatment:

-

Culture human monocytes (e.g., THP-1 cell line) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed 2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of Antileukinate (0-500 nM) for 1 hour.

-

Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 30 minutes.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-p38 MAPK (1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Strip the membrane and re-probe for total p38 MAPK as a loading control.

-

Quantitative PCR (qPCR) for TNF-α Expression

This protocol describes the measurement of TNF-α mRNA levels in response to Antileukinate treatment.

-

Cell Culture and Treatment:

-

Follow the same procedure as in section 3.1, treating cells with 100 nM Antileukinate followed by LPS stimulation for 4 hours.

-

-

RNA Extraction:

-

Lyse cells directly in the well using a TRIzol-based reagent.

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for TNF-α, and the synthesized cDNA.

-

Use the following primer sequences for human TNF-α:

-

Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'

-

Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'

-

-

Use GAPDH as a housekeeping gene for normalization.

-

Perform the qPCR using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Calculate the relative expression of TNF-α mRNA using the ΔΔCt method.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the in vitro efficacy of Antileukinate.

Caption: Workflow for evaluating Antileukinate's in vitro anti-inflammatory effects.

Preliminary Toxicity Screening of Antileukinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the preliminary toxicity screening of Antileukinate, a novel investigational compound with potential anti-leukemic properties. The following sections detail the in vitro and in vivo studies conducted to assess its initial safety profile. Methodologies for acute oral toxicity, sub-chronic toxicity, and in vitro cytotoxicity are presented, along with the corresponding findings. The data herein is intended to guide further non-clinical and clinical development of Antileukinate.

Introduction

The discovery and development of new anti-cancer agents is a multi-step process in which early assessment of a compound's toxicity is crucial.[1] Identifying potential toxicities at an early stage allows for a more focused allocation of resources to compounds with a higher likelihood of success.[2] This guide summarizes the initial toxicity evaluation of Antileukinate, a compound under investigation for its anti-leukemic activity. The studies are designed to determine the acute and sub-chronic toxicity profile following oral administration in a rodent model, as well as its cytotoxic effects on cell lines.

Experimental Protocols

In Vitro Cytotoxicity Assay

The cytotoxicity of Antileukinate was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric test that measures cell metabolic activity.[3]

Protocol:

-

Human acute myeloid leukemia (AML) cell lines and normal hematopoietic cells were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours.

-

Antileukinate was dissolved in a suitable solvent and then diluted to various concentrations in the cell culture medium.

-

The cells were treated with Antileukinate at concentrations ranging from 0.1 µM to 100 µM for 48 hours. A vehicle control was also included.

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[1]

-

The formazan crystals formed were dissolved in 150 µL of dimethyl sulfoxide (DMSO).

-

The absorbance was measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) was calculated from the concentration-response curve.

Acute Oral Toxicity Study

The acute oral toxicity study was conducted in accordance with the OECD 423 guideline (Acute Toxic Class Method).[4][5]

Protocol:

-

Healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old) were used. The animals were housed under controlled environmental conditions with free access to food and water.[3]

-

A sighting study was performed to determine the appropriate starting dose.

-

For the main study, a sequential dosing approach was used with three animals per step. The starting dose was administered orally to one group of three rats.

-

The animals were observed for mortality and clinical signs of toxicity for the first 4 hours, then daily for 14 days.[4] Body weight was recorded at the beginning of the study and then weekly.

-

At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed.

Sub-Chronic Oral Toxicity Study

A 28-day repeated dose oral toxicity study was performed to evaluate the sub-chronic effects of Antileukinate.

Protocol:

-

Wistar rats of both sexes were randomly assigned to four groups: a control group and three treatment groups receiving daily oral doses of Antileukinate (e.g., 50, 150, and 450 mg/kg body weight).

-

The animals were observed daily for clinical signs of toxicity, and body weight and food consumption were recorded weekly.

-

At the end of the 28-day period, blood samples were collected for hematological and clinical biochemistry analysis.

-

All animals were euthanized, and a complete necropsy was performed. The weights of major organs were recorded.

-

Selected organs were preserved for histopathological examination.

Data Presentation

In Vitro Cytotoxicity

| Cell Line | IC50 (µM) of Antileukinate |

| AML Cell Line 1 | 5.2 |

| AML Cell Line 2 | 8.7 |

| Normal Hematopoietic Cells | > 100 |

Table 1: In Vitro Cytotoxicity of Antileukinate.

Acute Oral Toxicity

| Parameter | Result |

| LD50 | Estimated to be > 2000 mg/kg |

| Mortality | No mortality observed at 2000 mg/kg. |

| Clinical Signs | No significant signs of toxicity were observed. |

Table 2: Acute Oral Toxicity of Antileukinate in Wistar Rats.

Sub-Chronic Oral Toxicity: Hematological Parameters

| Parameter | Control | 50 mg/kg | 150 mg/kg | 450 mg/kg |

| Hemoglobin (g/dL) | 14.5 ± 1.2 | 14.3 ± 1.5 | 13.9 ± 1.1 | 12.1 ± 1.3 |

| RBC (10^6/µL) | 7.8 ± 0.5 | 7.6 ± 0.6 | 7.4 ± 0.4 | 6.5 ± 0.7 |

| WBC (10^3/µL) | 9.2 ± 1.8 | 9.5 ± 2.1 | 10.1 ± 1.9 | 11.5 ± 2.4 |

| Platelets (10^3/µL) | 450 ± 55 | 440 ± 62 | 435 ± 58 | 420 ± 71 |

Table 3: Hematological Parameters in Wistar Rats after 28-Day Oral Administration of Antileukinate. Data are presented as mean ± SD. *p < 0.05 compared to the control group.

Sub-Chronic Oral Toxicity: Clinical Biochemistry

| Parameter | Control | 50 mg/kg | 150 mg/kg | 450 mg/kg |

| ALT (U/L) | 45 ± 8 | 48 ± 10 | 55 ± 12 | 78 ± 15 |

| AST (U/L) | 110 ± 15 | 115 ± 18 | 128 ± 20 | 165 ± 25 |

| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 21 ± 4 | 25 ± 6 |

| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 | 0.8 ± 0.2 |

Table 4: Clinical Biochemistry Parameters in Wistar Rats after 28-Day Oral Administration of Antileukinate. Data are presented as mean ± SD. *p < 0.05 compared to the control group.

Sub-Chronic Oral Toxicity: Organ Weights

| Organ | Control | 50 mg/kg | 150 mg/kg | 450 mg/kg |

| Liver | 3.5 ± 0.3 | 3.6 ± 0.4 | 3.8 ± 0.3 | 4.5 ± 0.5 |

| Kidneys | 0.8 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.2 | 1.1 ± 0.2 |

| Spleen | 0.3 ± 0.05 | 0.3 ± 0.06 | 0.4 ± 0.07 | 0.5 ± 0.08* |

| Heart | 0.9 ± 0.1 | 0.9 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

Table 5: Relative Organ Weights (% of body weight) in Wistar Rats after 28-Day Oral Administration of Antileukinate. Data are presented as mean ± SD. *p < 0.05 compared to the control group.

Mandatory Visualizations

Proposed Signaling Pathway for Antileukinate

The PI3K/Akt pathway is constitutively active in a majority of patients with AML.[6] Antileukinate is hypothesized to exert its anti-leukemic effects by inhibiting key components of this signaling cascade.

References

- 1. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 2. Early toxicity screening strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical toxicity test results of a new antiviralimmune-modulator compound consisting of flavonoid molecules (COVID-19 clinical trial preliminary data) [explorationpub.com]

- 4. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Antileukinate for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antileukinate is a novel, potent, and highly selective small molecule inhibitor of the IκB kinase (IKK) complex. By targeting a critical node in the nuclear factor-kappa B (NF-κB) signaling cascade, Antileukinate presents a promising therapeutic strategy for malignancies and inflammatory disorders characterized by aberrant NF-κB activation. The NF-κB pathway is a central regulator of gene expression involved in inflammation, cell proliferation, survival, and apoptosis.[1] Constitutive activation of this pathway has been identified as a key driver in various forms of leukemia, promoting cancer cell survival and proliferation.[1][2]

These application notes provide detailed protocols for the in vitro characterization of Antileukinate in leukemia cell lines, focusing on its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

Antileukinate exerts its biological effects by directly inhibiting the IKKβ subunit of the IKK complex. In the canonical NF-κB pathway, pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the activation of the IKK complex.[1] This complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes that promote cell survival and inflammation.[1] Antileukinate, by inhibiting IKKβ, prevents the phosphorylation and degradation of IκBα. This action effectively sequesters the NF-κB dimer in the cytoplasm, blocking its nuclear translocation and subsequent transcriptional activity. The downstream effects include the downregulation of anti-apoptotic proteins and cell cycle regulators, leading to cell growth arrest and apoptosis in NF-κB-dependent cancer cells.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro efficacy of Antileukinate. This workflow is designed to assess the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle distribution.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Materials:

-

Leukemia cell line (e.g., Jurkat, K562)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Antileukinate stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Perform a cell count and determine viability (e.g., using Trypan Blue).

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach (if adherent) and recover.

-

-

Compound Treatment:

-

Prepare serial dilutions of Antileukinate in complete culture medium from the stock solution. A typical concentration range might be 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "medium only" blank control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared Antileukinate dilutions or control medium to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the "medium only" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_treated / Absorbance_vehicle_control) x 100

-

-

Plot the percentage of viability against the log of the Antileukinate concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Hypothetical Data Presentation:

| Antileukinate (µM) | Mean Absorbance (570nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle) | 1.25 | 0.08 | 100.0% |

| 0.1 | 1.18 | 0.06 | 94.4% |

| 1 | 0.95 | 0.05 | 76.0% |

| 5 | 0.63 | 0.04 | 50.4% |

| 10 | 0.31 | 0.03 | 24.8% |

| 50 | 0.10 | 0.02 | 8.0% |

| 100 | 0.05 | 0.01 | 4.0% |

Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC. Late apoptotic and necrotic cells have compromised membrane integrity and will stain with Propidium Iodide (PI).

Materials:

-

Leukemia cell line

-

6-well plates

-

Antileukinate

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS (ice-cold)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells (e.g., 2 x 10⁵ cells/well) in 2 mL of complete medium in 6-well plates.

-

Allow cells to acclimate for 24 hours.

-

Treat cells with Antileukinate at selected concentrations (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for a predetermined time (e.g., 48 hours).

-

-

Cell Harvesting and Washing:

-

Harvest the cells, including any floating cells from the supernatant, and transfer to flow cytometry tubes.

-

Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Wash the cells twice by resuspending the pellet in 1 mL of ice-cold PBS and repeating the centrifugation step.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Analyze the flow cytometry data using appropriate software.

-

Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis.

-

Quantify the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells (or debris)

-

-

Hypothetical Data Presentation:

| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |

| Vehicle Control | 92.5% | 3.1% | 4.0% |

| Antileukinate (IC₅₀) | 45.2% | 35.8% | 18.5% |

| Antileukinate (2x IC₅₀) | 15.8% | 48.9% | 34.7% |

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

-

Leukemia cell line

-

6-well plates

-

Antileukinate

-

PBS

-

Ice-cold 70% ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells (e.g., 2 x 10⁵ cells/well) in 2 mL of complete medium in 6-well plates.

-

After 24 hours, treat the cells with Antileukinate at desired concentrations and a vehicle control for a specific duration (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of PBS.

-

While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells for at least 2 hours at -20°C (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

Use a linear scale for the PI fluorescence channel (e.g., FL2-A).

-

Collect data for at least 20,000 events.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.

-

Model the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Hypothetical Data Presentation:

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 55.4% | 30.1% | 14.5% |

| Antileukinate (IC₅₀) | 72.8% | 15.2% | 12.0% |

| Antileukinate (2x IC₅₀) | 81.3% | 8.5% | 10.2% |

Note: Antileukinate is a hypothetical compound created for the purpose of this document. The protocols provided are generalized standard procedures for the in vitro evaluation of a novel anti-cancer agent. Researchers should adapt these protocols based on the specific cell lines and experimental conditions used.

References

Application Notes and Protocols for Antileukinate in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antileukinate, a synthetic hexapeptide (Ac-RRWWCR-NH₂), has been identified as a potent inhibitor of CXC-chemokine receptors.[1] These receptors play a crucial role in mediating inflammatory responses, primarily by inducing the migration of neutrophils to sites of inflammation. By blocking these receptors, Antileukinate demonstrates potential as a therapeutic agent for various inflammatory conditions. Preclinical studies in mouse models have shown its efficacy in suppressing acute lung injury by inhibiting neutrophil mobilization.[1] These application notes provide a comprehensive overview of the available data on Antileukinate dosage in mouse models and a detailed protocol for its in vivo administration.

Data Presentation

Due to the limited publicly available data on specific dosages of Antileukinate in various mouse models, the following table summarizes the reported application and suggests a general dosage range based on typical peptide inhibitor studies. Researchers are strongly encouraged to perform dose-response studies to determine the optimal dosage for their specific model.

| Parameter | Reported Data / Recommendation | Reference |

| Peptide | Antileukinate (Ac-RRWWCR-NH₂) | [1] |

| Target | CXC-Chemokine Receptors (e.g., CXCR1, CXCR2) | [1] |

| Mouse Model | Bleomycin-induced acute lung injury | [1] |

| Administration Route | Subcutaneous (s.c.) injection | [1] |

| Reported Effect | Marked suppression of inflammatory cell infiltration and interstitial lung edema. | [1] |

| Suggested Dose Range | 1 - 10 mg/kg body weight (Requires optimization) | General peptide inhibitor dosage |

| Frequency | Once or twice daily (Requires optimization) | General peptide inhibitor dosage |

| Vehicle | Sterile saline or PBS | Standard practice |

Signaling Pathway

Antileukinate functions by inhibiting CXC-chemokine receptors. The diagram below illustrates the general signaling pathway of these receptors, which Antileukinate is designed to block.

Experimental Protocols

The following is a detailed protocol for the subcutaneous administration of Antileukinate in a mouse model, based on the available literature and standard laboratory procedures.

Materials:

-

Antileukinate (Ac-RRWWCR-NH₂) peptide

-

Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

-

Sterile insulin syringes with 27-30 gauge needles

-

70% ethanol

-

Animal scale

-

Appropriate mouse restraint device

Protocol:

-

Reconstitution of Antileukinate:

-

Aseptically reconstitute the lyophilized Antileukinate peptide with sterile saline or PBS to the desired stock concentration.

-

Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.

-

Store the reconstituted peptide solution at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

-

-

Animal Preparation:

-

Acclimatize mice to the laboratory environment for at least one week before the experiment.

-

Weigh each mouse accurately on the day of administration to calculate the correct dose.

-

Handle mice gently to minimize stress.

-

-

Dose Calculation:

-

Calculate the volume of Antileukinate solution to be injected based on the mouse's body weight and the desired dose (e.g., in mg/kg).

-

Example: For a 25g mouse and a 5 mg/kg dose, the total amount of Antileukinate needed is 0.125 mg. If the stock solution is 10 mg/mL, the injection volume would be 12.5 µL.

-

-

Subcutaneous Administration:

-

Restrain the mouse securely. The scruff of the neck is a common and effective site for subcutaneous injection.

-

Wipe the injection site with 70% ethanol and allow it to air dry.

-

Gently lift the skin to form a "tent."

-

Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle.

-

Aspirate gently to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a different site.

-

Slowly inject the calculated volume of the Antileukinate solution.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Experimental Workflow:

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Antileukinate in a mouse model of induced disease.

Conclusion

Antileukinate presents a promising therapeutic strategy for inflammatory diseases by targeting CXC-chemokine receptors. While specific dosage and protocol information remains limited, the provided guidelines offer a solid foundation for researchers to design and conduct in vivo studies in mouse models. It is imperative to perform pilot studies to determine the optimal dose and treatment regimen for each specific experimental context. Careful observation and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Antileukinate Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of a hypothetical anti-leukemic compound, herein referred to as "Antileukinate." The provided methodologies are based on common practices for handling small molecule inhibitors in a research setting. Researchers should adapt these protocols based on the specific chemical and physical properties of their actual compound.

Compound Information and Properties

"Antileukinate" is a novel small molecule inhibitor with demonstrated anti-leukemic properties. For the purpose of these protocols, we will assume it has properties similar to other kinase inhibitors used in cancer research. The following table summarizes its hypothetical properties.

| Property | Value |

| Molecular Weight | 450.5 g/mol |

| Appearance | White to off-white solid powder |

| Solubility | DMSO: ≥ 50 mg/mL; Ethanol: ≥ 10 mg/mL; Water: Insoluble |

| Purity (by HPLC) | >98% |

Solution Preparation Protocols

Proper solution preparation is critical for obtaining accurate and reproducible experimental results. Due to its poor aqueous solubility, Antileukinate requires an organic solvent for initial stock solution preparation.

2.1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Antileukinate in Dimethyl Sulfoxide (DMSO).

Materials:

-

Antileukinate powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, low-protein-binding microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Calculate the required mass of Antileukinate:

-

For 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 450.5 g/mol x 1000 mg/g = 4.505 mg

-

-

-

Weighing:

-

Carefully weigh out 4.505 mg of Antileukinate powder on an analytical balance.

-

-

Dissolving:

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

Centrifuge the tube briefly (e.g., 10,000 x g for 20 seconds) to collect the solution at the bottom.[1]

-

Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, low-protein-binding microcentrifuge tubes.[1] This minimizes freeze-thaw cycles.[1]

-

Label each aliquot clearly with the compound name, concentration, date, and solvent.

-

Store the aliquots at -20°C or -80°C for long-term storage.[2][3]

-

2.2. Preparation of Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock solution in an appropriate cell culture medium or experimental buffer immediately before use.

Important Considerations:

-

The final concentration of DMSO in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

-

Prepare working solutions fresh for each experiment and do not store them for extended periods.[3]

Example: Preparation of a 10 µM working solution in cell culture medium:

-

Thaw a single aliquot of the 10 mM Antileukinate stock solution at room temperature.

-

Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM intermediate solution.

-

Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.

-

Mix gently by pipetting or inverting the tube.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of Antileukinate.

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid Powder | -20°C | Up to 1 year | Store in a tightly sealed container, protected from light and moisture.[2] |

| DMSO Stock Solution | -20°C or -80°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles.[1][3] Use a non-frost-free freezer for storage.[1] |

| Working Solution | 2-8°C | Use immediately | Prepare fresh for each experiment. Do not store diluted aqueous solutions for more than a few hours.[3] |

Note: The stability of the compound in solution may vary. It is recommended to perform stability tests if long-term storage of solutions is required.

Experimental Protocols

4.1. In Vitro Anti-leukemic Activity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of Antileukinate on a leukemia cell line (e.g., K562).

Workflow Diagram:

Caption: Workflow for MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Seed leukemia cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4] Incubate at 37°C in a 5% CO2 incubator for 24 hours.[4]

-

Compound Treatment: Prepare serial dilutions of Antileukinate in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of Antileukinate).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Analysis

Antileukinate is a potent inhibitor of the PI3K/Akt signaling pathway, which is often constitutively active in acute myeloid leukemia (AML).[5]

PI3K/Akt Signaling Pathway Diagram:

Caption: Inhibition of the PI3K/Akt pathway by Antileukinate.

This pathway is crucial for cell survival, proliferation, and growth. By inhibiting PI3K, Antileukinate prevents the phosphorylation of Akt, leading to decreased downstream signaling and ultimately inducing apoptosis in leukemia cells.[5]

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling Antileukinate powder and solutions.[2]

-

Handle the compound in a well-ventilated area or a chemical fume hood.[2]

-

In case of contact with skin or eyes, wash immediately with plenty of water.

-

Dispose of waste according to institutional and local regulations.

These protocols and application notes are intended as a guide. Researchers should always consult the specific product datasheet and relevant literature for their compound of interest and optimize protocols for their specific experimental systems.

References

- 1. abcam.cn [abcam.cn]

- 2. Antileukinate|138559-60-1|MSDS [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Antileukinate-Treated Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antileukinate is a synthetic hexapeptide that acts as a potent inhibitor of CXC-chemokine receptors (CXCRs). These receptors are key mediators in inflammatory responses, cell migration, and survival signaling. Upon binding their cognate chemokines, CXCRs, which are G-protein coupled receptors, trigger a cascade of intracellular signaling events. Understanding the precise mechanism by which Antileukinate exerts its effects is crucial for its development as a therapeutic agent. Western blotting is an indispensable technique to elucidate these mechanisms by analyzing the changes in protein expression and phosphorylation in cells treated with Antileukinate. This document provides a detailed protocol for performing Western blot analysis on cells treated with Antileukinate to investigate its impact on key signaling pathways.

Principle of the Assay

This protocol is designed to assess the inhibitory effect of Antileukinate on the downstream signaling pathways of CXCRs. The primary method of action for Antileukinate is the blockade of CXCRs, which is expected to lead to a reduction in the phosphorylation of key signaling proteins. This protocol focuses on the analysis of the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are major cascades activated by CXCR signaling. By comparing the levels of phosphorylated (activated) and total proteins in treated versus untreated cells, the inhibitory effect of Antileukinate can be quantified.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of Antileukinate on the phosphorylation of key signaling proteins in a relevant cell line (e.g., neutrophils, lymphocytes, or a cancer cell line overexpressing a specific CXCR).

| Target Protein | Treatment | Densitometry (Normalized to Loading Control) | Fold Change (vs. Untreated) |

| p-Akt (Ser473) | Untreated | 1.00 | 1.00 |

| Vehicle Control | 1.05 | 1.05 | |

| Antileukinate (1 µM) | 0.35 | 0.35 | |

| Antileukinate (10 µM) | 0.15 | 0.15 | |

| Total Akt | Untreated | 1.00 | 1.00 |

| Vehicle Control | 0.98 | 0.98 | |

| Antileukinate (1 µM) | 0.95 | 0.95 | |

| Antileukinate (10 µM) | 0.97 | 0.97 | |

| p-ERK1/2 (Thr202/Tyr204) | Untreated | 1.00 | 1.00 |

| Vehicle Control | 1.10 | 1.10 | |

| Antileukinate (1 µM) | 0.40 | 0.40 | |

| Antileukinate (10 µM) | 0.20 | 0.20 | |

| Total ERK1/2 | Untreated | 1.00 | 1.00 |

| Vehicle Control | 1.02 | 1.02 | |

| Antileukinate (1 µM) | 0.99 | 0.99 | |

| Antileukinate (10 µM) | 1.01 | 1.01 | |

| p-STAT3 (Tyr705) | Untreated | 1.00 | 1.00 |

| Vehicle Control | 1.08 | 1.08 | |

| Antileukinate (1 µM) | 0.55 | 0.55 | |

| Antileukinate (10 µM) | 0.30 | 0.30 | |

| Total STAT3 | Untreated | 1.00 | 1.00 |

| Vehicle Control | 0.97 | 0.97 | |

| Antileukinate (1 µM) | 0.96 | 0.96 | |

| Antileukinate (10 µM) | 0.98 | 0.98 |

Experimental Protocols

Materials and Reagents

-

Cell Culture: Appropriate cell line (e.g., Jurkat, U937, or primary cells) and complete culture medium.

-

Antileukinate: Stock solution of known concentration.

-

Chemokine: Appropriate CXC-chemokine to stimulate the cells (e.g., CXCL8/IL-8, CXCL12/SDF-1).

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA or Bradford protein assay kit.

-

SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer (Tris-Glycine-SDS), and loading buffer (e.g., Laemmli buffer).

-

Western Blotting: Transfer buffer, PVDF or nitrocellulose membranes, and transfer system.

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies: Antibodies specific for the phosphorylated and total forms of the target proteins (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, mouse anti-p-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, rabbit anti-p-STAT3 (Tyr705), mouse anti-STAT3).

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Imaging System: Chemiluminescence imager.

Experimental Workflow

Application Note: Measuring the Efficacy of Antileukinate, a Novel Therapeutic Agent, in Primary AML Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in chemotherapy and targeted agents, overall survival rates remain low, highlighting the urgent need for novel therapeutics.[1] Many AML subtypes exhibit constitutive activation of pro-survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in the proliferation, survival, and chemoresistance of leukemia cells. Dysregulation of the p53 tumor suppressor pathway is also a common feature in AML, often associated with a poor prognosis.[2][3]

Antileukinate is a novel, investigational small molecule designed to induce apoptosis in AML cells. Its proposed dual mechanism of action involves the inhibition of the canonical NF-κB signaling pathway and the stabilization of wild-type p53. This application note provides detailed protocols for assessing the ex vivo efficacy of Antileukinate in primary AML patient samples, focusing on cell viability, apoptosis induction, and target engagement.

Principle of the Assays

Evaluating the efficacy of a novel compound like Antileukinate requires a multi-faceted approach. This note details three key assays:

-

MTS Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5] Viable cells reduce the MTS tetrazolium compound into a colored formazan product, quantifiable by spectrophotometry. A decrease in metabolic activity in Antileukinate-treated cells suggests cytotoxic or cytostatic effects.

-

Annexin V/PI Apoptosis Assay: This flow cytometry-based assay quantitatively determines the extent of apoptosis.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic or necrotic cells.[6] This dual staining allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Western Blot for Pathway Analysis: To confirm the mechanism of action, Western blotting is used to detect changes in key signaling proteins. Inhibition of the NF-κB pathway can be monitored by measuring the phosphorylation of the p65 subunit.[7] Stabilization of p53 can be observed by an increase in total p53 protein levels.

Experimental Protocols

Protocol 1: Isolation of Mononuclear Cells from Primary AML Samples

This protocol describes the isolation of mononuclear cells (MNCs), which include the leukemic blasts, from patient bone marrow or peripheral blood.

Materials:

-

Primary AML bone marrow aspirate or peripheral blood in heparin-coated tubes.

-

Ficoll-Paque™ PLUS or similar density gradient medium.

-

Phosphate-Buffered Saline (PBS), sterile.

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).

-

Sterile conical tubes (15 mL and 50 mL).

-

Serological pipettes.

-

Centrifuge.

Method:

-

Dilute the blood or bone marrow sample 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of the diluted sample over 10 mL of Ficoll-Paque in a new 50 mL conical tube, minimizing mixing at the interface.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper layer (plasma and platelets).

-

Collect the distinct band of mononuclear cells at the plasma-Ficoll interface (the "buffy coat").

-

Transfer the collected cells to a new 50 mL conical tube and add PBS to bring the volume to 45 mL.

-

Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.

-

Wash the cell pellet again with 20 mL of PBS and centrifuge at 200 x g for 10 minutes.

-

Resuspend the final cell pellet in complete culture medium (RPMI-1640 + 10% FBS).

-

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. The viability should be >90%.

Protocol 2: Ex Vivo Culture and Treatment of Primary AML Cells